N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

Cross-Coupling Suzuki Reaction Medicinal Chemistry Diversification

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide (CAS 2034231-88-2, MF: C₁₃H₁₅BrN₄O₂, MW: 339.19 g/mol) is a synthetic small molecule that uniquely combines a 5-bromonicotinamide warhead with a 1H-pyrazole moiety connected through a flexible ethoxyethyl linker. Unlike simple bromonicotinamide intermediates or unsubstituted pyrazoles, this compound integrates three functional modules: a bromine atom enabling metal-catalyzed cross-coupling for further diversification , a pyrazole ring associated with diverse biological target engagement, and a flexible ethoxyethyl linker that modulates conformational entropy and spatial presentation of the terminal heterocycle.

Molecular Formula C13H15BrN4O2
Molecular Weight 339.193
CAS No. 2034231-88-2
Cat. No. B2952608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide
CAS2034231-88-2
Molecular FormulaC13H15BrN4O2
Molecular Weight339.193
Structural Identifiers
SMILESC1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19)
InChIKeyRYPTVJMWKHBXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide (CAS 2034231-88-2): A Dual-Functionality Nicotinamide Scaffold for Targeted Probe and Lead Discovery


N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide (CAS 2034231-88-2, MF: C₁₃H₁₅BrN₄O₂, MW: 339.19 g/mol) is a synthetic small molecule that uniquely combines a 5-bromonicotinamide warhead with a 1H-pyrazole moiety connected through a flexible ethoxyethyl linker . Unlike simple bromonicotinamide intermediates or unsubstituted pyrazoles, this compound integrates three functional modules: a bromine atom enabling metal-catalyzed cross-coupling for further diversification [1], a pyrazole ring associated with diverse biological target engagement, and a flexible ethoxyethyl linker that modulates conformational entropy and spatial presentation of the terminal heterocycle. The compound belongs to a broader class of heteroaryl-substituted nicotinamide derivatives explored in kinase inhibition [2] and succinate dehydrogenase (SDH) inhibition [3], but its specific structural pattern distinguishes it from simpler 5-bromonicotinamide derivatives lacking the pyrazole-ethoxyethyl extension.

Why Generic Substitution Fails: Structural Specificity of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide


The selection of a nicotinamide-based chemical probe cannot rely on simple 'in-class' assumptions. The 5-bromonicotinamide core alone (CAS 28733-43-9) lacks the pyrazole-ethoxyethyl extension, functioning primarily as a synthetic intermediate rather than a target-engagement probe [1]. Conversely, the unsubstituted nicotinamide or 6-trifluoromethyl analog (TTN-20) introduces distinct electronic and steric properties that shift biological activity profiles . The ethoxyethyl linker in the target compound is not merely a spacer; its length and oxygen atom positioning influence solubility, conformational flexibility, and the spatial presentation of the pyrazole ring to biological targets, factors directly implicated in the potency differences observed across nicotinamide-pyrazole SDH inhibitor series [2]. Substituting the target compound with N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromonicotinamide (CAS 1210434-02-8), which uses a shorter, branched propyl linker, alters both the distance and angle between the pyrazole and nicotinamide moieties, potentially disrupting key binding interactions. Furthermore, the bromine at position 5 of the pyridine ring is essential for downstream derivatization via Suzuki or Heck coupling, a strategic advantage absent in non-halogenated analogs [1].

Product-Specific Quantitative Evidence Guide: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide Differentiation Data


Bromine Substituent Location Comparison: Synthetic Versatility vs. Biological Target Engagement of 5-Bromonicotinamide vs. Isomeric Bromonicotinamides

The 5-bromo substitution on the nicotinamide ring of the target compound enables metal-catalyzed cross-coupling reactions (Suzuki, Heck) for late-stage functionalization, a feature retained from the 5-bromonicotinamide parent. In contrast, 2-bromonicotinamide (CAS 87674-18-8) and 6-bromonicotinamide (CAS 889676-37-3) exhibit different reactivity due to electronic effects of the ring nitrogen. While 5-bromonicotinamide serves as a key intermediate for neurological and anti-inflammatory drug development [1], the target compound's additional pyrazole-ethoxyethyl extension provides a pre-installed pharmacophore for target engagement . The 5-bromo isomer is preferred over 2-bromo or 6-bromo analogs for steric accessibility in coupling reactions, as the 5-position is less hindered by the pyridine nitrogen's electronic influence [1].

Cross-Coupling Suzuki Reaction Medicinal Chemistry Diversification

Linker Length Differentiation: Ethoxyethyl vs. Propyl Linker Effects on Conformational Flexibility

The target compound features a -(CH₂)₂-O-(CH₂)₂- ethoxyethyl linker connecting the pyrazole to the nicotinamide nitrogen, providing greater conformational freedom and a longer reach (approximately 7 atoms) compared to the shorter, branched propyl linker in N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromonicotinamide (CAS 1210434-02-8, C₁₂H₁₃BrN₄O, 3-atom linker) . In the SDH inhibitor series of nicotinamide-pyrazole derivatives, linker length and flexibility were shown to critically impact antifungal activity, with compounds bearing longer, flexible linkers demonstrating altered potency [1]. The ethoxyethyl linker's oxygen atom provides additional hydrogen bond acceptor capability absent in the propyl analog, which may influence solubility and target binding kinetics.

Linker Optimization Conformational Analysis Pharmacophore Modeling

Electronic Effect Differentiation: Bromine (5-Br) vs. Trifluoromethyl (6-CF₃) Impact on Nicotinamide Pharmacophore Potency

The target compound's 5-bromo substituent is electron-withdrawing (-I effect) and provides a heavy atom for potential halogen bonding interactions, contrasting with the 6-trifluoromethyl analog N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide (TTN-20), where the CF₃ group offers stronger electron withdrawal and distinct steric bulk . Structural analogs of TTN-20 have demonstrated VEGFR-2 kinase inhibition with measurable IC₅₀ values, indicating that the combination of the pyrazole-ethoxyethyl linker with a substituted nicotinamide can yield kinase-targeting activity . While no direct head-to-head data for the 5-bromo vs. 6-CF₃ compounds exist, the bromine's ability to participate in halogen bonding and subsequent cross-coupling diversification offers a tactical advantage for hit-to-lead optimization that the CF₃ analog lacks [1].

Kinase Inhibition Electronic Effects SAR

Molecular Scaffold Uniqueness: Same Formula, Different Structure – Brodimoprim vs. Target Compound

The target compound shares its molecular formula (C₁₃H₁₅BrN₄O₂, MW 339.19) with Brodimoprim (CAS 56518-41-3), a marketed antibacterial dihydrofolate reductase (DHFR) inhibitor, yet represents a completely distinct chemical scaffold . Brodimoprim is a trimethoprim analog with a 2,4-diaminopyrimidine core, whereas the target compound features a nicotinamide-pyrazole architecture . Brodimoprim demonstrates potent DHFR inhibition (IC₅₀: 0.0043 µM for E. coli, 0.0012 µM for S. aureus) [1]. This scaffold divergence, despite identical formula, underscores that the target compound's biological profile is likely directed toward entirely different target classes (e.g., kinases, SDH, or NNMT) rather than antibacterial DHFR, making it a complementary tool for orthogonal target space exploration.

Scaffold Hopping Isosterism Drug Discovery

Class-Level Biological Activity: Nicotinamide-Pyrazole Derivatives as SDH and Kinase Inhibitors

While no direct biological assay data for the target compound itself has been identified in the peer-reviewed literature, its structural class—nicotinamide derivatives bearing substituted pyrazole moieties—has demonstrated validated biological activity. In a 2017 study, a series of pyrazole-nicotinamide derivatives were synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors, with compound 3l identified as a potential lead antifungal agent [1]. Additionally, heteroaryl-substituted nicotinamide compounds, including pyrazole-bearing analogs, have been patented as IRAK-4 kinase inhibitors, with defined structure-activity relationships [2]. Extrapolation from this class data suggests the target compound may engage SDH or kinase targets, with its specific 5-bromine and ethoxyethyl linker combination representing an unexplored region of SAR space within this validated chemotype.

SDH Inhibition Antifungal Kinase Inhibition

NNMT Enzyme Inhibition Potential: 5-Bromonicotinamide Moiety as a Nicotinamide N-Methyltransferase Modulator

5-Bromonicotinamide, the parent warhead of the target compound, has been reported to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in obesity, metabolic disorders, and cancer cell metabolism . NNMT catalyzes the methylation of nicotinamide, consuming methyl donors and affecting epigenetic regulation. While the simple 5-bromonicotinamide (MW 201.02) has limited cell permeability and potency, the target compound's pyrazole-ethoxyethyl extension may enhance cellular uptake and binding affinity, following the design logic of bisubstrate NNMT inhibitors described in recent patent literature [1]. Potent NNMT inhibitors from related series have achieved Ki values as low as 1.2 nM in biochemical assays [1], although no data for the 5-bromo pyrazole-ethoxyethyl derivative have been disclosed.

NNMT Inhibition Metabolic Disease Cancer Metabolism

Best Research and Industrial Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide


Medicinal Chemistry Hit-to-Lead Optimization: Diversifiable Kinase or SDH Inhibitor Scaffold

This compound serves as an ideal starting point for hit-to-lead campaigns targeting kinases (e.g., IRAK-4) or succinate dehydrogenase (SDH), where the pyrazole-nicotinamide chemotype has established validation [1] [2]. The 5-bromine atom enables rapid analog generation via Suzuki or Heck cross-coupling to explore the SAR of the nicotinamide ring, while the ethoxyethyl linker's length can be varied to map optimal pharmacophore geometry. Researchers can directly compare this scaffold's performance with the shorter-linked N-(1-(1H-pyrazol-1-yl)propan-2-yl)-5-bromonicotinamide to quantify the impact of linker length on potency.

NNMT Probe Development for Cancer Metabolism Research

Given the 5-bromonicotinamide warhead's reported NNMT inhibition activity [1] and the recent patent disclosures on bisubstrate NNMT inhibitors achieving sub-nanomolar potency [2], this compound could be prioritized for NNMT biochemical screening. Its extended structure may confer improved binding kinetics over the simple 5-bromonicotinamide fragment, making it a candidate for cellular NNMT inhibition studies in metabolic disease or oncology models. Procurement should be coupled with plans for head-to-head testing against 5-bromonicotinamide (CAS 28733-43-9) as a baseline control.

Chemical Biology Tool for Target Deconvolution Studies via Photoaffinity Labeling

The 5-bromine substituent provides a synthetic handle for introducing a photoreactive group (e.g., diazirine) or affinity tag (e.g., biotin) via palladium-catalyzed cross-coupling [1]. This enables the creation of chemical biology probes for target identification studies (e.g., pull-down proteomics or photoaffinity labeling) using the pyrazole-nicotinamide scaffold as the recognition element. The ethoxyethyl linker's flexibility may help accommodate the additional steric bulk of an affinity tag without completely abolishing target binding.

Agrochemical Lead Discovery: SDH Inhibitor Screening for Antifungal Applications

The 2017 study demonstrating antifungal activity of pyrazole-nicotinamide SDH inhibitors [1] supports the inclusion of this compound in agrochemical screening panels. Its structural features (5-Br, ethoxyethyl linker) represent an underexplored region of the SDH inhibitor SAR landscape. Procurement of this compound alongside comparator N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-bromonicotinamide (CAS 1428349-81-8) would enable a side-by-side evaluation of the ethoxyethyl vs. thiazolyl-ethyl linker in antifungal potency assays.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.